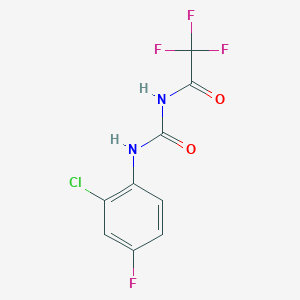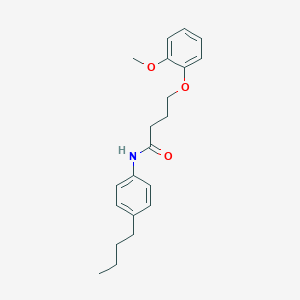
N-(4-butylphenyl)-4-(2-methoxyphenoxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-4-(2-methoxyphenoxy)butanamide, commonly known as BPN14770, is a small molecule drug that has been developed for the treatment of neurodegenerative diseases. It is a potent and selective inhibitor of phosphodiesterase 4D (PDE4D), an enzyme that plays a crucial role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain.
Wirkmechanismus
BPN14770 works by inhibiting the activity of N-(4-butylphenyl)-4-(2-methoxyphenoxy)butanamide, which leads to an increase in cAMP signaling in the brain. This increase in cAMP signaling has been shown to improve synaptic plasticity, reduce inflammation, and protect against neuronal damage.
Biochemical and Physiological Effects:
BPN14770 has been shown to have several biochemical and physiological effects in the brain. It increases the levels of cAMP, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB), both of which are important for synaptic plasticity and memory formation. It also reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are known to contribute to neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BPN14770 is its selectivity for N-(4-butylphenyl)-4-(2-methoxyphenoxy)butanamide, which reduces the risk of off-target effects. It also has good bioavailability and can easily cross the blood-brain barrier, making it an attractive candidate for the treatment of neurodegenerative diseases. However, one limitation is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
There are several future directions for the research and development of BPN14770. One direction is to test its safety and efficacy in human clinical trials, which will provide valuable information on its potential as a treatment for neurodegenerative diseases. Another direction is to investigate its effects on other signaling pathways in the brain, as it may have additional benefits beyond its inhibition of N-(4-butylphenyl)-4-(2-methoxyphenoxy)butanamide. Finally, it may be possible to develop derivatives of BPN14770 with improved selectivity or potency, which could lead to even better treatments for neurodegenerative diseases.
Synthesemethoden
The synthesis of BPN14770 involves several steps, including the reaction of 4-butylphenol with 2-methoxyphenol in the presence of a base to form the intermediate product, 4-butyl-2-methoxyphenol. This intermediate is then reacted with 4-bromobutanoyl chloride to form the final product, BPN14770.
Wissenschaftliche Forschungsanwendungen
BPN14770 has shown promising results in preclinical studies for the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. It has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models of these diseases.
Eigenschaften
Molekularformel |
C21H27NO3 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
N-(4-butylphenyl)-4-(2-methoxyphenoxy)butanamide |
InChI |
InChI=1S/C21H27NO3/c1-3-4-8-17-12-14-18(15-13-17)22-21(23)11-7-16-25-20-10-6-5-9-19(20)24-2/h5-6,9-10,12-15H,3-4,7-8,11,16H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
WBODDIDZAHBFBF-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCCOC2=CC=CC=C2OC |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCCOC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B284159.png)
![N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284166.png)
![N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284167.png)
![1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284168.png)
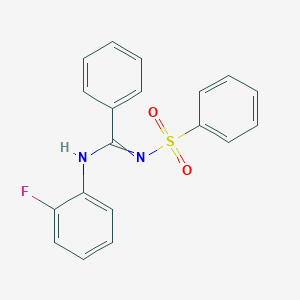
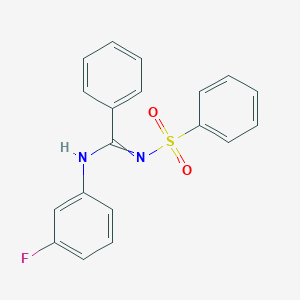
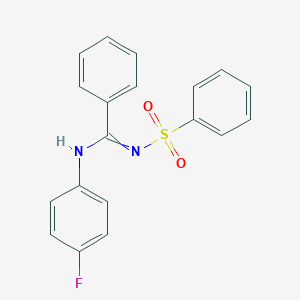
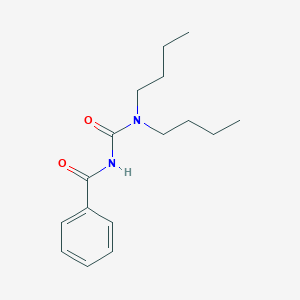
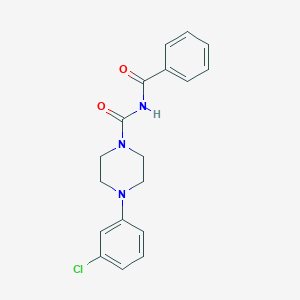
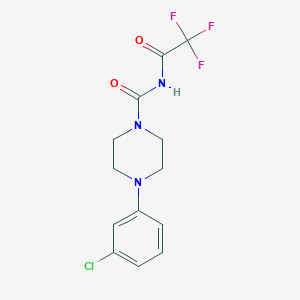
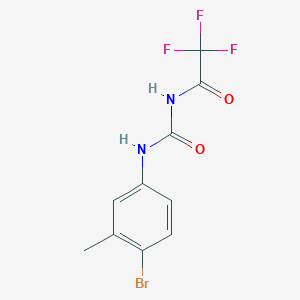
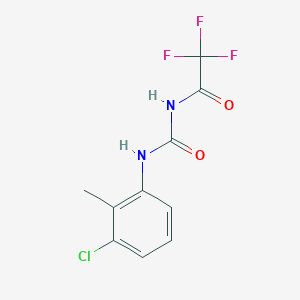
![N-[(2,4-difluorophenyl)carbamoyl]-2,2,2-trifluoroacetamide](/img/structure/B284187.png)
